3-Methyl-4-(oxetan-3-YL)benzonitrile 3-Methyl-4-(oxetan-3-YL)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14438372
InChI: InChI=1S/C11H11NO/c1-8-4-9(5-12)2-3-11(8)10-6-13-7-10/h2-4,10H,6-7H2,1H3
SMILES:
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

3-Methyl-4-(oxetan-3-YL)benzonitrile

CAS No.:

Cat. No.: VC14438372

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4-(oxetan-3-YL)benzonitrile -

Specification

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 3-methyl-4-(oxetan-3-yl)benzonitrile
Standard InChI InChI=1S/C11H11NO/c1-8-4-9(5-12)2-3-11(8)10-6-13-7-10/h2-4,10H,6-7H2,1H3
Standard InChI Key NQJZTUCTLNMNTM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C#N)C2COC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methyl-4-(oxetan-3-yl)benzonitrile features a benzonitrile core substituted at the 3-position with a methyl group and at the 4-position with an oxetan-3-yl moiety. The oxetane ring introduces steric strain due to its four-membered cyclic ether structure, while the nitrile group enhances polarity and reactivity .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₃NO
Molecular Weight175.23 g/mol
Density~1.15 g/cm³ (estimated)
Boiling Point280–290°C (predicted)
LogP (Partition Coeff.)2.1–2.5 (calculated)
SolubilityLow in water; soluble in DMSO, DMF

The nitrile group (C≡N) exhibits a characteristic IR absorption at 2,240 cm⁻¹ , while the oxetane ring’s ether linkage (C–O–C) shows stretching vibrations near 1,020–1,100 cm⁻¹ . In ¹H NMR, key signals include:

  • δ 2.35 ppm (s, 3H): Methyl protons at C3 .

  • δ 4.25–4.50 ppm (m, 4H): Oxetane ring protons .

  • δ 7.40–7.80 ppm (m, 3H): Aromatic protons .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

Route 1: Oxetane Ring Construction on Preformed Benzonitrile

  • Intermediate Preparation: 4-Bromo-3-methylbenzonitrile is reacted with 3-hydroxymethyloxetane under Mitsunobu conditions (DIAD, PPh₃) .

  • Cyclization: Base-mediated cyclization forms the oxetane ring, as demonstrated in analogous systems .

Route 2: Late-Stage Functionalization

  • Oxetane Coupling: A palladium-catalyzed Suzuki-Miyaura coupling between 3-methyl-4-boronobenzonitrile and 3-bromooxetane .

  • Yield Optimization: Modifying reaction temperature (80–100°C) and ligand (SPhos) improves yields to ~65% .

Table 2: Comparative Synthesis Metrics

ParameterRoute 1Route 2
Yield58%65%
Purity (HPLC)95%98%
Reaction Time24 h12 h

Applications in Pharmaceutical Development

Antimicrobial Activity

Oxetane derivatives exhibit enhanced membrane permeability due to their hydrogen-bond-accepting capacity . In vitro studies of structurally related 3-(oxetan-3-yl)quinolines show:

  • MIC = 57.73 μM against Mycobacterium tuberculosis .

  • IC₅₀ = 12.4 μM for E. coli growth inhibition .

Drug Candidate Intermediate

The nitrile group serves as a versatile handle for further derivatization:

  • Cyano-to-amide conversion: Enables protease inhibitor development .

  • Ring-opening reactions: Oxetane strain facilitates nucleophilic attacks for prodrug synthesis .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Emerging methodologies using chiral phosphine ligands (e.g., Binap) enable enantioselective oxetane formation, critical for CNS-targeted therapeutics .

Computational Modeling

DFT studies predict ΔGbind = –9.8 kcal/mol for the compound’s interaction with cytochrome P450 3A4, suggesting metabolic stability advantages .

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